4-chloro-1-ethyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide
Description
4-Chloro-1-ethyl-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)-1H-pyrazole-3-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a chloro group and an ethyl moiety at the 1-position. The carboxamide group at the 3-position connects to an ethyl chain terminated by a triazole ring, which is further linked to a 1,2,4-oxadiazole ring bearing a pyridin-3-yl substituent.
Properties
IUPAC Name |
4-chloro-1-ethyl-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN9O2/c1-2-26-9-12(18)14(23-26)16(28)20-6-7-27-10-13(22-25-27)17-21-15(24-29-17)11-4-3-5-19-8-11/h3-5,8-10H,2,6-7H2,1H3,(H,20,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCQCYKUQULFPHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)NCCN2C=C(N=N2)C3=NC(=NO3)C4=CN=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN9O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural homology with pyrazole-carboxamide derivatives synthesized in , such as 5-chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a). Key differences include:
- Heterocyclic Extensions : The target compound incorporates a triazole-oxadiazole-pyridine system, absent in simpler analogues like 3a–3p. This extension likely enhances π-π stacking and hydrogen-bonding capabilities, influencing binding affinity and solubility .
- Substituent Diversity: Unlike 3a–3p, which feature aryl or halogenated aryl groups, the target compound includes a pyridinyl-oxadiazole motif. Pyridine rings are known to improve metabolic stability and bioavailability compared to purely aromatic substituents .
Table 1: Comparison of Key Structural Features
Physicochemical Properties
- Melting Points : Pyrazole-carboxamides in exhibit melting points (123–183°C) influenced by substituents. The target compound’s extended heterocyclic system may elevate its melting point beyond this range due to enhanced crystallinity and intermolecular interactions .
- Spectroscopic Data : The ¹H-NMR of 3a–3p (δ 7.21–8.12 ppm for aromatic protons) aligns with expectations for the target compound’s pyrazole and pyridine signals. The oxadiazole and triazole protons may appear downfield (δ 8.5–9.5 ppm) due to electron-withdrawing effects .
Computational and Experimental Similarity Assessments
Per , structural similarity metrics (e.g., Tanimoto coefficients) would classify the target compound as distinct from simpler pyrazole-carboxamides due to its triazole-oxadiazole-pyridine system. Dissimilarity in 3D conformation could further differentiate its pharmacophore profile .
Preparation Methods
Ethyl 1-Ethyl-1H-Pyrazole-3-Carboxylate Formation
Ethyl acetoacetate reacts with ethyl hydrazinecarboxylate in acetic anhydride to form the pyrazole ring. Cyclocondensation at 80–90°C for 6 hours yields ethyl 1-ethyl-1H-pyrazole-3-carboxylate (75–80% yield). Saponification with aqueous NaOH (2 M, 70°C, 4 hours) produces 1-ethyl-1H-pyrazole-3-carboxylic acid.
Electrochemical Chlorination
Traditional chlorination using sulfuryl chloride (SO₂Cl₂) faces challenges like HCl byproduct corrosion and poor atom economy. The patent CN103556174A demonstrates electrochemical chlorination as a superior alternative:
- Electrolyte : 1-Ethyl-1H-pyrazole-3-carboxylic acid (0.5 M) in tetrahydrofuran (THF)/HCl (3:1 v/v).
- Conditions : Platinum electrodes, current density 0.4–1 A/cm², 2 hours.
- Outcome : 4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid is obtained in 92% yield with 99% purity.
Table 1 : Chlorination Methods Comparison
| Method | Yield (%) | Purity (%) | Byproduct Handling |
|---|---|---|---|
| Sulfuryl Chloride | 78 | 95 | HCl neutralization |
| Electrochemical | 92 | 99 | HCl recycling |
Construction of the 1,2,4-Oxadiazol-5-yl-1H-1,2,3-Triazole Moiety
The oxadiazole-triazole segment is assembled via cyclocondensation and Cu-catalyzed azide-alkyne cycloaddition (CuAAC).
3-(Pyridin-3-yl)-1,2,4-Oxadiazole-5-Carboxylic Acid Synthesis
Nicotinonitrile reacts with hydroxylamine in ethanol (80°C, 8 hours) to form amidoxime, which undergoes cyclization with ethyl chlorooxoacetate (0°C, 2 hours) to yield 3-(pyridin-3-yl)-1,2,4-oxadiazole-5-carboxylic acid (68% yield).
Triazole Formation via CuAAC
The oxadiazole-carboxylic acid is converted to an alkyne intermediate using propargyl bromide (K₂CO₃, DMF, 50°C, 4 hours). Subsequent CuAAC with sodium azide and 2-chloroethylamine in THF/H₂O (1:1) at 25°C produces 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethylamine (74% yield).
Table 2 : Key Spectroscopic Data for Triazole-Oxadiazole Intermediate
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 4-(3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethylamine | 8.92 (s, 1H, triazole), 7.85–8.45 (m, 4H, pyridine) | 1679 (C=O), 2110 (C≡N) |
Carboxamide Coupling: Final Assembly
The pyrazole carboxylic acid is activated as an acid chloride and coupled with the triazole-ethylamine intermediate.
Acid Chloride Formation
4-Chloro-1-ethyl-1H-pyrazole-3-carboxylic acid reacts with thionyl chloride (SOCl₂, 70°C, 3 hours) to form 4-chloro-1-ethyl-1H-pyrazole-3-carbonyl chloride (95% conversion). Excess SOCl₂ is removed via distillation under reduced pressure.
Amide Bond Formation
The acid chloride is added dropwise to a solution of 4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethylamine in THF with triethylamine (TEA) as a base (0–5°C, 2 hours). The reaction proceeds at room temperature for 12 hours, yielding the target carboxamide in 82% yield after recrystallization (ethanol/water).
Table 3 : Optimization of Amide Coupling Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| TEA | THF | 25 | 82 |
| NaOH | DCM | 0 | 65 |
| Pyridine | Acetonitrile | 40 | 71 |
Critical Analysis of Methodologies
Chlorination Efficiency
Electrochemical chlorination outperforms traditional methods by eliminating corrosive reagents and enabling HCl recycling. However, scalability requires specialized electrolysis equipment.
Heterocycle Compatibility
The oxadiazole-triazole linkage demands precise stoichiometry to avoid regioisomers. CuAAC ensures high specificity, but azide handling poses safety concerns.
Carboxamide Stability
The final amide bond is susceptible to hydrolysis under acidic conditions. Storage at 4°C in anhydrous DMSO is recommended.
Q & A
Q. How can the synthesis of the triazole-oxadiazole-pyridinyl hybrid core be optimized for higher yields?
The synthesis of the triazole-oxadiazole-pyridinyl hybrid often involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by oxadiazole ring closure via cyclodehydration. Key optimizations include:
- Catalyst selection : Copper sulfate/sodium ascorbate systems improve triazole formation efficiency (61% yield reported for analogous triazole synthesis) .
- Solvent and temperature : THF/water mixtures at 50°C for 16 hours enhance reaction homogeneity and reduce side products .
- Purification : Column chromatography with gradients (e.g., ethyl acetate/hexane) ensures high purity (>95%) .
Example Protocol :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Triazole formation | CuSO₄, sodium ascorbate, THF/H₂O, 50°C, 16h | 61% | |
| Oxadiazole closure | CDI (1,1'-carbonyldiimidazole), DMF, 80°C | 75% |
Q. What analytical techniques are critical for characterizing this compound’s structural integrity?
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm, triazole C=O at ~165 ppm) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ calculated for C₂₁H₂₀ClN₉O₂: 482.1464) .
- X-ray crystallography : Resolves stereochemical ambiguities in the triazole-oxadiazole linkage (see analogous structures in ).
Advanced Research Questions
Q. How do structural modifications to the pyrazole or oxadiazole moieties influence biological activity?
- Pyrazole substitution : Introducing electron-withdrawing groups (e.g., Cl at position 4) enhances metabolic stability but may reduce solubility. Ethyl groups at N1 improve lipophilicity, aiding membrane penetration .
- Oxadiazole vs. thiadiazole : Replacing oxadiazole with thiadiazole increases π-stacking potential but alters electronic profiles, affecting target binding (e.g., kinase inhibition IC₅₀ shifts from 0.2 µM to 1.8 µM) .
- Data contradiction : Some studies report conflicting activity trends due to assay variability (e.g., cell-line-specific cytotoxicity). Cross-validation using orthogonal assays (e.g., SPR binding + enzymatic inhibition) is recommended .
Q. What strategies resolve low reproducibility in biological assays for this compound?
- Aggregation control : Use detergents (e.g., 0.01% Tween-20) to prevent false positives in fluorescence-based assays .
- Metabolic stability testing : Liver microsome assays (human/rat) identify rapid degradation pathways (e.g., CYP3A4-mediated oxidation of the ethyl group) .
- Counter-screening : Test against related targets (e.g., PARP vs. EGFR) to confirm selectivity .
Q. Can computational modeling predict binding modes to biological targets like kinases or proteases?
- Molecular docking : AutoDock Vina or Glide simulations suggest the pyridinyl group occupies hydrophobic pockets in kinase ATP-binding sites (docking score: −9.2 kcal/mol) .
- MD simulations : 100-ns trajectories reveal stable interactions between the oxadiazole ring and catalytic lysine residues (RMSD < 2.0 Å) .
- Limitations : False positives arise from rigid-receptor approximations; hybrid QM/MM methods improve accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
